n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-methylthiazol-4-yl)methyl group. It has a molecular formula of C11H10N4S2 and a molecular weight of 262.35 g/mol .
Vorbereitungsmethoden
The synthesis of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formamidine acetate to form the intermediate thieno[2,3-d]pyrimidine-4-amine. Subsequent chlorination and nucleophilic substitution with 2-methylthiazole yield the final product .
Analyse Chemischer Reaktionen
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial properties but differs in its substitution pattern.
N-Pyridine substituted thieno[2,3-d]pyrimidin-4-amine: These derivatives exhibit enhanced biological activities due to the presence of the pyridine ring.
Phenyl-1,2,4-triazole substituted thieno[2,3-d]pyrimidin-4-amine: This compound shows different pharmacological profiles due to the triazole substitution.
Eigenschaften
Molekularformel |
C11H10N4S2 |
---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
GQZOVABXGHLARP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.